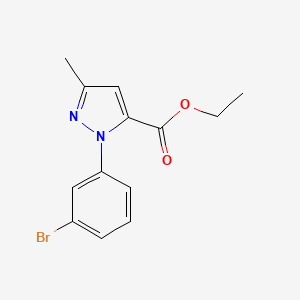

Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “3-bromophenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a bromine atom attached at the 3rd position. The “ethyl” and “methyl” groups are common in organic chemistry, representing chains of two and one carbon atoms, respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the ethyl and methyl groups, and the attachment of the 3-bromophenyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various groups (ethyl, 3-bromophenyl, and methyl) attached at the appropriate positions . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

As an organic compound, this molecule could participate in a variety of chemical reactions. The presence of the bromine atom might make it susceptible to reactions involving halogen exchange or the formation of carbon-bromine bonds . The pyrazole ring could potentially engage in reactions specific to heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine atom or the pyrazole ring) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

1. Synthetic Applications in Heterocycle Formation

Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate serves as a building block in the synthesis of complex heterocycles. It's utilized in radical cyclisation reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This compound aids in the creation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).

2. Role in Molecular Structural Analysis

The compound plays a crucial role in the study of molecular structures. Its derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and characterized through various techniques like single crystal X-ray diffraction, enabling detailed molecular geometry and electronic structure-property analyses (Viveka et al., 2016).

3. Potential in Optical Nonlinearity Applications

N-substituted derivatives of this compound have shown promise in optical nonlinearity applications. Studies using laser pulses have identified certain derivatives as potential candidates for optical limiting applications, highlighting the compound's role in developing new materials for optical technologies (Chandrakantha et al., 2013).

4. Use in Corrosion Inhibition

Derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, synthesized from similar pyrazole compounds, have been found effective as corrosion inhibitors for mild steel. This application is particularly valuable in industrial processes like pickling, demonstrating the compound's utility in industrial chemistry (Dohare et al., 2017).

5. Intermediate in Insecticide Production

Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate serves as an important intermediate in synthesizing new insecticides like chlorantraniliprole. Its synthesis from related compounds demonstrates a potential route for developing cost-effective and efficient insecticides (Zhi-li, 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(3-bromophenyl)-5-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBUCFLWLTZNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746277.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2746279.png)

![3-(4-fluorophenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2746280.png)

![(E)-ethyl 1-butyl-2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2746297.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2746298.png)